molecular formula C9H9NO2 B1583932 N-(3-羟基苯基)丙烯酰胺 CAS No. 13040-21-6

N-(3-羟基苯基)丙烯酰胺

货号 B1583932
CAS 编号: 13040-21-6
分子量: 163.17 g/mol
InChI 键: PMHOLXNNEPPFNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Hydroxyphenyl)acrylamide, also known as 3-HPAA, is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .


Molecular Structure Analysis

The molecular structure of n-(3-Hydroxyphenyl)acrylamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .


Physical And Chemical Properties Analysis

N-(3-Hydroxyphenyl)acrylamide has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 46.8±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 132.5±3.0 cm3 .

科学研究应用

缓蚀

N-(3-羟基苯基)丙烯酰胺衍生物因其作为缓蚀剂的作用而受到研究。研究表明,某些丙烯酰胺衍生物可有效抑制铜在硝酸溶液中的腐蚀。这些化合物,包括类似的丙烯酰胺衍生物,使用电化学阻抗谱和动电位极化等多种方法进行了测试。结果表明它们是有效的,表明它们在相关工业应用中用作混合型缓蚀剂的潜力(Abu-Rayyan 等,2022)

超分子聚合物化学

丙烯酰胺衍生物,包括与 N-(3-羟基苯基)丙烯酰胺类似的衍生物,已用于超分子聚合物化学领域。例如,N-(异丙基)丙烯酰胺与含酚酞的衍生物的共聚已被探索用于制造热敏和 pH 敏感聚合物。这些发展对创建响应环境变化的智能材料具有重要意义(Fleischmann & Ritter,2013)

药物化学

在药物化学中,丙烯酰胺衍生物,包括与 N-(3-羟基苯基)丙烯酰胺在结构上相关的衍生物,因其潜在的治疗应用而受到探索。例如,N-(2-羟基苯基)丙烯酰胺的 Morita Baylis Hillman 反应已经开发出来,提供了广泛的底物范围,包括反应性较低的醛类。这种方法在设计合成治疗性化合物的反应中可能是有益的(Bharadwaj,2017)

水凝胶应用

丙烯酰胺衍生物在水凝胶的开发中也很重要。研究已经调查了由丙烯酰胺衍生物制成的水凝胶的溶胀和染料吸附特性,表明它们在水处理和药物递送系统等应用中的潜力(Dadhaniya 等,2006)

聚合和材料科学

在材料科学中,丙烯酰胺及其衍生物在各种条件下的聚合研究中至关重要。例如,对压力下的丙烯酰胺的研究已经提供了对氢键相互作用和这种材料中聚合开始的见解,这对于理解和开发新的聚合物材料非常重要(Sharma 等,2013)

安全和危害

N-(3-Hydroxyphenyl)acrylamide is classified as a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (harmful if swallowed) and H319 (causes serious eye irritation) .

属性

IUPAC Name

N-(3-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHOLXNNEPPFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926718
Record name N-(3-Hydroxyphenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Hydroxyphenyl)acrylamide

CAS RN

13040-21-6
Record name 13040-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Hydroxyphenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-Hydroxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
n-(3-Hydroxyphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
n-(3-Hydroxyphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
n-(3-Hydroxyphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
n-(3-Hydroxyphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
n-(3-Hydroxyphenyl)acrylamide

Citations

For This Compound
8
Citations
KC Bharadwaj - ChemistrySelect, 2017 - Wiley Online Library
Use of acrylamide as an activated alkene in largely recognized Morita Baylis Hillman (MBH) reaction has been least explored owing to less reactivity of acrylamide as Michael acceptor. …
ZH Shi, NG Li, QP Shi, YP Tang, JP Yang… - Medicinal …, 2013 - ingentaconnect.com
A series of ferulic acid amides with extended P1' groups were synthesized and tested for their inhibitory activities on matrix metalloproteinase (MMP)-1, MMP-2, and MMP-9. Preliminary …
Number of citations: 9 www.ingentaconnect.com
W Wei, L Jing, Y Tian, A Więckowska, D Kang… - Bioorganic & Medicinal …, 2023 - Elsevier
As Alzheimer's disease (AD) is a neurodegenerative disease with a complex pathogenesis, the exploration of multi-target drugs may be an effective strategy for AD treatment. …
Number of citations: 3 www.sciencedirect.com
ZH Shi, NG Li, QP Shi, H Tang, YP Tang… - Drug Development …, 2012 - Wiley Online Library
Strategy, Management and Health Policy Preclinical Research A series of caffeic acid amides with extended P 1′ groups were synthesized and tested for their inhibitory activities on …
Number of citations: 14 onlinelibrary.wiley.com
M Mutorwa, S Salisu, GL Blatch… - Synthetic …, 2009 - Taylor & Francis
Access to a series of truncated ATP analogs, as potential anti-tuberculosis agents, has been explored via alkylation and acylation of 3-aminophenol, whereas chloroacetylation, using …
Number of citations: 12 www.tandfonline.com
J Guo, M Cheng, P Liu, D Cao, J Luo… - Chemistry & …, 2022 - Wiley Online Library
The fragments, 3,4‐(methylenedioxy)cinnamic acid amide and dithiocarbamates, have received increasing attention because of their multiple pharmacological activities in recent years, …
Number of citations: 3 onlinelibrary.wiley.com
SN Lawandy, AB Shehata… - … —Plastics Technology and …, 1996 - Taylor & Francis
A number of phenolic antioxidants were prepared using the reaction between acridly chloride and o-, m-, and p-amino phenols. These antioxidants were used in acrylonitrile-butadiene …
Number of citations: 11 www.tandfonline.com
K Pei, J Ou, C Huang, S Ou - Annual Research & Review in Biology, 2015
Number of citations: 31

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。